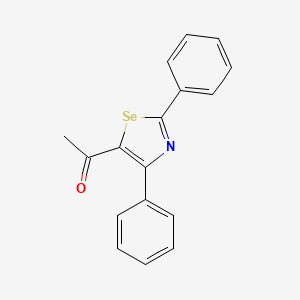
1-(2,4-Diphenyl-1,3-selenazol-5-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-Diphenyl-1,3-selenazol-5-yl)ethan-1-one is a chemical compound that belongs to the class of selenazoles Selenazoles are heterocyclic compounds containing selenium, which is known for its unique chemical properties
Vorbereitungsmethoden
The synthesis of 1-(2,4-Diphenyl-1,3-selenazol-5-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,4-diphenyl-1,3-selenazole.
Reaction Conditions: The reaction involves the use of selenium powder, phenylacetic acid, and a suitable solvent such as toluene. The reaction mixture is heated under reflux conditions.
Formation of Intermediate: The intermediate product is then subjected to further reactions to introduce the ethanone group.
Final Product: The final product, this compound, is obtained after purification steps such as recrystallization.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
1-(2,4-Diphenyl-1,3-selenazol-5-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of selenoxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of selenol derivatives.
Substitution: The compound can undergo substitution reactions where the phenyl groups can be replaced with other substituents using appropriate reagents and conditions.
Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2,4-Diphenyl-1,3-selenazol-5-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex selenazole derivatives.
Biology: The compound has shown potential as an antioxidant and may be used in studies related to oxidative stress.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: It may be used in the development of new materials with unique properties, such as enhanced conductivity or catalytic activity.
Wirkmechanismus
The mechanism of action of 1-(2,4-Diphenyl-1,3-selenazol-5-yl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and protect cells from oxidative damage.
Vergleich Mit ähnlichen Verbindungen
1-(2,4-Diphenyl-1,3-selenazol-5-yl)ethan-1-one can be compared with other similar compounds such as:
2,4-Diphenyl-1,3-oxazole: This compound has similar structural features but contains oxygen instead of selenium. It is known for its acaricidal activity.
2,4-Diphenyl-1,3-thiazole: This compound contains sulfur instead of selenium and has been studied for its antimicrobial properties.
2,4-Diphenyl-1,3-imidazole: This compound contains nitrogen and has applications in medicinal chemistry as an antifungal agent.
The uniqueness of this compound lies in the presence of selenium, which imparts distinct chemical and biological properties compared to its oxygen, sulfur, and nitrogen analogs.
Eigenschaften
CAS-Nummer |
807631-74-9 |
|---|---|
Molekularformel |
C17H13NOSe |
Molekulargewicht |
326.3 g/mol |
IUPAC-Name |
1-(2,4-diphenyl-1,3-selenazol-5-yl)ethanone |
InChI |
InChI=1S/C17H13NOSe/c1-12(19)16-15(13-8-4-2-5-9-13)18-17(20-16)14-10-6-3-7-11-14/h2-11H,1H3 |
InChI-Schlüssel |
FPMIOKCQCKKAAG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(N=C([Se]1)C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


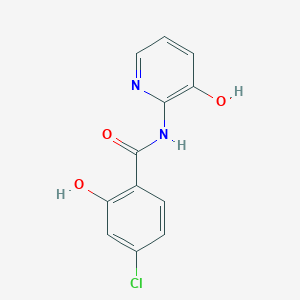


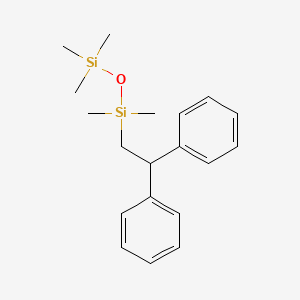
![3-{2-[(4-Methoxyphenyl)methoxy]phenyl}-1-methyl-1H-indole](/img/structure/B14217031.png)
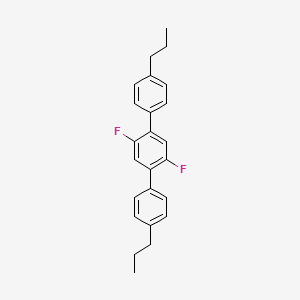
![9,10-Di([1,1'-biphenyl]-2-yl)-9,10-dihydroanthracene-9,10-diol](/img/structure/B14217035.png)
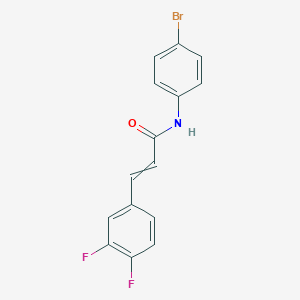
![2-[(5-Phenylpentyl)sulfanyl]-1,3-benzoxazole](/img/structure/B14217045.png)
![3-[(Diethoxyphosphoryl)oxy]-1-methylpyridin-1-ium iodide](/img/structure/B14217050.png)
![Acetamide, N-[(1R,2R)-2-(4-morpholinyl)cyclohexyl]-](/img/structure/B14217051.png)
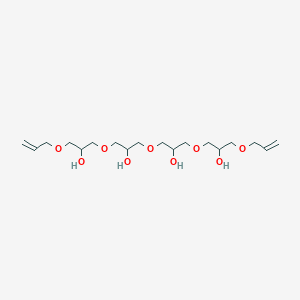
![N-[Cyano(2,3-dimethoxyphenyl)methyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14217072.png)
![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(pyridin-4-yl)methyl]-2H-indole-4-carboxamide](/img/structure/B14217073.png)
